molecular formula C7H8N2O2 B14186672 4-(1H-Imidazol-5-yl)but-2-enoic acid CAS No. 848133-10-8

4-(1H-Imidazol-5-yl)but-2-enoic acid

Cat. No.: B14186672
CAS No.: 848133-10-8
M. Wt: 152.15 g/mol
InChI Key: MXSQSIOULZCQTD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)but-2-enoic acid is a chemical compound with the molecular formula C₇H₈N₂O₂ It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)but-2-enoic acid typically involves the formation of the imidazole ring followed by the attachment of the butenoic acid group. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-5-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form butanoic acid derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Butanoic acid derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-5-yl)but-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)but-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

  • Crotonic acid (trans-2-butenoic acid)
  • Isocrotonic acid (cis-2-butenoic acid)
  • 3-Butenoic acid

Comparison: 4-(1H-Imidazol-5-yl)but-2-enoic acid is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Unlike crotonic and isocrotonic acids, which are simple butenoic acids, this compound can participate in a wider range of chemical reactions and has more diverse applications in research and industry .

Properties

CAS No.

848133-10-8

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)but-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)

InChI Key

MXSQSIOULZCQTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC=CC(=O)O

Origin of Product

United States

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